1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one
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Overview
Description
1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with appropriate reagents to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium borohydride (NaBH4) for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in ethanol or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. This action is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzylpiperidin-4-yl)acetohydrazide: Shares a similar piperidine structure but differs in the functional groups attached to the piperidine ring.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another related compound with a similar core structure but different substituents.
Uniqueness
1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one is unique due to its imidazolidinone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzylpiperidine derivatives and contributes to its specific interactions with molecular targets .
Biological Activity
1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a piperidine ring fused with an imidazolidinone moiety, which contributes to its distinct chemical characteristics. The molecular formula is C13H18N3O, and its structure is as follows:
Target Interaction
This compound primarily interacts with the acetylcholinesterase (AChE) enzyme, inhibiting its activity. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial in neurological functions, particularly in the context of Alzheimer's disease .
Biochemical Pathways
The compound also influences the NLRP3 inflammasome pathway , which plays a critical role in inflammatory responses. By inhibiting NLRP3 activation, it reduces pyroptosis and the release of pro-inflammatory cytokines such as IL-1β .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits promising antimicrobial and antiviral activities. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections .
Neuroprotective Effects
The inhibition of AChE has been linked to neuroprotective effects, making this compound a candidate for therapeutic strategies against neurodegenerative diseases . Its ability to enhance cholinergic neurotransmission could alleviate symptoms associated with Alzheimer's disease.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Neuroprotection in Alzheimer's Models :
- Inflammation Reduction :
- Research demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models of rheumatoid arthritis by inhibiting NLRP3 inflammasome activation .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial Activity | Effective against S. aureus | |
Antiviral Activity | Inhibits viral replication | |
AChE Inhibition | Enhances acetylcholine levels | |
NLRP3 Inflammasome Inhibition | Reduces IL-1β release |
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17-11-12-19(16(17)20)15-7-9-18(10-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZSXKGAQYPYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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